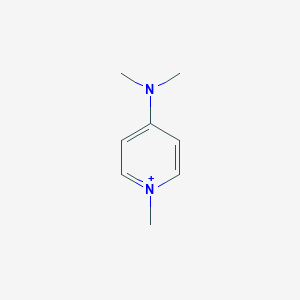
Pyridinium, 4-(dimethylamino)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-(dimethylamino)-1-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a quaternary ammonium salt and has the chemical formula C9H14N2.
Mécanisme D'action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which helps in the activation of the reactants and facilitates the reaction.
Effets Biochimiques Et Physiologiques
Pyridinium, 4-(dimethylamino)-1-methyl- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit any significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Pyridinium, 4-(dimethylamino)-1-methyl- is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. It is also relatively inexpensive and easy to synthesize. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are several possible future directions for research on Pyridinium, 4-(dimethylamino)-1-methyl-. One of the most promising areas is in the development of new catalytic applications for the compound. Another possible direction is in the study of its mechanism of action and the development of new synthetic methods based on this understanding. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
In conclusion, Pyridinium, 4-(dimethylamino)-1-methyl- is a unique chemical compound with potential applications in various fields of scientific research. Its high catalytic activity and relative non-toxicity make it an attractive catalyst for various organic reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Pyridinium, 4-(dimethylamino)-1-methyl- can be synthesized by reacting 4-chloro-1-methylpyridinium iodide with dimethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
Pyridinium, 4-(dimethylamino)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where it is used as a catalyst for various reactions such as the Friedlander synthesis of quinolines, the Hantzsch synthesis of pyridines, and the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Propriétés
Numéro CAS |
45795-83-3 |
|---|---|
Nom du produit |
Pyridinium, 4-(dimethylamino)-1-methyl- |
Formule moléculaire |
C8H13N2+ |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
N,N,1-trimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C8H13N2/c1-9(2)8-4-6-10(3)7-5-8/h4-7H,1-3H3/q+1 |
Clé InChI |
GJVSYYDNVIVXCK-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)N(C)C |
SMILES canonique |
C[N+]1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
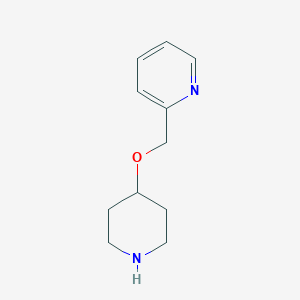
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
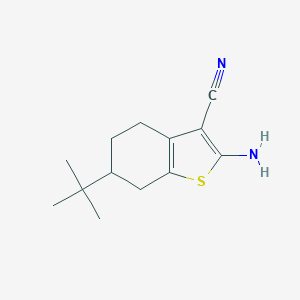
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
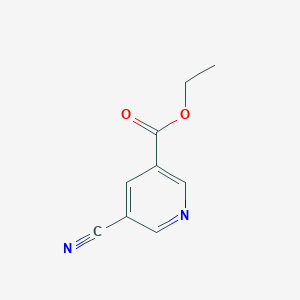
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
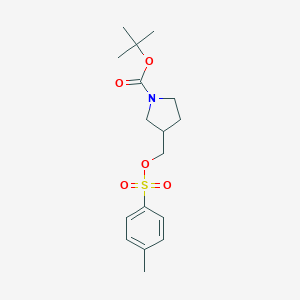
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)